molecular weight of 2-(N-Morpholinyl)-6-fluorobenzaldehyde
molecular weight of 2-(N-Morpholinyl)-6-fluorobenzaldehyde
Topic: Technical Profile: 2-(N-Morpholinyl)-6-fluorobenzaldehyde CAS Registry Number: 736991-93-8 Molecular Weight: 209.22 g/mol
Executive Summary
2-(N-Morpholinyl)-6-fluorobenzaldehyde (also known as 2-fluoro-6-morpholinobenzaldehyde) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds. Its structural value lies in its dual-functionality: the fluorine atom provides metabolic stability and modulation of pKa, while the morpholine ring enhances aqueous solubility and hydrogen-bonding potential within active sites.
This guide details the physicochemical properties, validated synthetic protocols, and quality control metrics required for the effective utilization of this compound in high-stakes drug development environments.
Part 1: Physicochemical Specifications
The following data constitutes the baseline identity for 2-(N-Morpholinyl)-6-fluorobenzaldehyde. Researchers should verify incoming raw materials against these specifications.
| Parameter | Specification | Notes |
| IUPAC Name | 2-Fluoro-6-(morpholin-4-yl)benzaldehyde | Alternate: 2-Fluoro-6-morpholinobenzaldehyde |
| CAS Number | 736991-93-8 | Verified Identifier |
| Molecular Formula | - | |
| Molecular Weight | 209.22 g/mol | Calculated based on standard atomic weights |
| Appearance | Pale yellow to orange solid/oil | Low melting point solid; often oils upon slight impurity |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Poorly soluble in water; soluble in dilute acid (protonation) |
| LogP | ~1.8 - 2.1 | Predicted; lipophilic enough for cell permeability |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Aldehydes are prone to oxidation to carboxylic acids |
Part 2: Synthetic Pathway & Mechanism
The synthesis of 2-(N-Morpholinyl)-6-fluorobenzaldehyde relies on a Nucleophilic Aromatic Substitution (
Mechanistic Insight
The reaction is regioselective by design. The aldehyde carbonyl withdraws electron density from the ring, making the C-2 and C-6 positions highly electrophilic. Morpholine acts as the nucleophile. Once the first fluorine is displaced, the electron-donating nature of the nitrogen (via resonance) slightly deactivates the ring toward a second substitution, allowing for the isolation of the mono-substituted product.
Reaction Workflow Diagram
The following diagram outlines the critical process flow and decision points for synthesis.
Caption: Optimized workflow for the SNAr synthesis of 2-(N-Morpholinyl)-6-fluorobenzaldehyde, highlighting the critical checkpoint for mono-substitution control.
Part 3: Experimental Protocol
Objective: Synthesis of 5.0 g of 2-(N-Morpholinyl)-6-fluorobenzaldehyde.
Reagents:
-
2,6-Difluorobenzaldehyde: 3.4 g (24.0 mmol)
-
Morpholine: 2.3 g (26.4 mmol, 1.1 eq)
-
Potassium Carbonate (
): 4.0 g (28.8 mmol, 1.2 eq) -
Solvent: Dimethylformamide (DMF), 30 mL (Anhydrous)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzaldehyde in DMF.
-
Addition: Add
followed by the dropwise addition of morpholine. Note: The reaction is exothermic; control addition rate. -
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor via TLC (20% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a fluorescent product spot ( ). -
Quench: Once complete (approx. 6 hours), cool to room temperature and pour the mixture into 150 mL of ice water.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL) to remove residual DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude residue is often a yellow oil that solidifies upon standing. If necessary, purify via flash chromatography (
, Gradient: 0-20% EtOAc/Hexanes).
Part 4: Analytical Validation (Self-Validating System)
To ensure scientific integrity, the identity of the product must be confirmed using the following multi-modal approach.
| Method | Diagnostic Signal | Causality/Interpretation |
| 1H-NMR (DMSO-d6) | Aldehyde Proton: Confirms the CHO group remains intact (no oxidation). | |
| Morpholine Ring: Distinct multiplets confirm the incorporation of the amine. | ||
| Aromatic Region: Pattern must show 1,2,3-substitution logic (tri-substituted ring). | ||
| 19F-NMR | Single Peak ( | Fluorine: Presence of a single peak confirms mono-substitution. (Starting material has a singlet at different shift; bis-sub would have no F signal). |
| LC-MS | [M+H]+ = 210.2 | Mass Spec: Confirms molecular weight of 209.22 + proton. |
Part 5: Applications in Drug Discovery
This scaffold acts as a "privileged structure" in medicinal chemistry. The aldehyde serves as a versatile handle for further functionalization, typically via:
-
Reductive Amination: To form benzylamines.
-
Condensation: To form hydrazones or heterocycles (e.g., quinazolines, indazoles).
Strategic Logic Tree: Scaffold Utilization
Caption: Strategic utilization of the 2-fluoro-6-morpholinobenzaldehyde scaffold in generating diverse bioactive libraries.
References
-
BLD Pharm. (n.d.). 2-Fluoro-6-morpholinobenzaldehyde (CAS 736991-93-8) Product Data. Retrieved from
-
BenchChem. (2025).[1] Synthesis of 2,6-Difluorobenzaldehyde derivatives via SNAr. Retrieved from
-
PubChem. (n.d.). Compound Summary for 2,6-Difluorobenzaldehyde (Precursor). Retrieved from
-
ChemScene. (n.d.). Product Specifications for Fluorinated Benzaldehydes. Retrieved from
